N-(3-chloro-4-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with methyl groups at positions 3, 5, and 4. The sulfanyl linker connects the heterocycle to an acetamide group, which is further substituted with a 3-chloro-4-fluorophenyl moiety. This structural framework is designed to enhance metabolic stability and binding affinity through steric and electronic effects.
Properties
Molecular Formula |
C17H15ClFN3O2S2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-8-9(2)26-15-14(8)16(24)22(3)17(21-15)25-7-13(23)20-10-4-5-12(19)11(18)6-10/h4-6H,7H2,1-3H3,(H,20,23) |
InChI Key |
RZVTVOHIPIAOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C)C |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a chloro-fluorophenyl moiety and a thieno-pyrimidine derivative, which are known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
- Inhibition of Enzymes :
- Anticancer Properties :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
| Biological Target | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Tyrosinase | Inhibition | 10.4 | |
| COX-2 | Inhibition | 19.2 | |
| Lipoxygenase | Inhibition | 13.2 | |
| Cancer Cell Lines | Cytotoxicity | Varies |
Case Studies
-
Tyrosinase Inhibition Study :
A study investigating the interaction of this compound with Agaricus bisporus tyrosinase revealed that the 3-chloro-4-fluorophenyl fragment significantly improved inhibitory activity compared to other tested compounds. Molecular docking simulations supported these findings by showing favorable binding interactions at the enzyme's active site . -
Anticancer Screening :
In a drug library screening aimed at identifying novel anticancer agents, this compound exhibited promising results against various cancer cell lines. The study highlighted its ability to induce cell cycle arrest and apoptosis in breast cancer cells .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer properties. For example:
These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Anti-inflammatory Potential
In silico studies suggest that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies revealed favorable binding interactions with the enzyme's active site:
This indicates that further optimization could lead to effective anti-inflammatory agents.
Antimicrobial Activity
Preliminary evaluations indicate that similar compounds possess antimicrobial properties against various pathogens including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 4 to 64 μg/mL against Mycobacterium tuberculosis:
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by the National Cancer Institute assessed a series of thieno-pyrimidine derivatives for their anticancer activity against a panel of cancer cell lines. The results indicated that modifications at specific positions on the thieno ring significantly enhanced cytotoxicity. -
Case Study on Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory effects of related compounds in vitro using human cell lines stimulated with pro-inflammatory cytokines. The results demonstrated a marked reduction in inflammatory markers when treated with these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Core Heterocycle Modifications: The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from analogues like 4j (same core with a benzimidazole substituent) and 687563-28-6 (thieno[3,2-d]pyrimidin-4-one). The methyl groups at positions 3, 5, and 6 likely enhance steric hindrance and lipophilicity compared to unsubstituted or benzimidazole-containing derivatives .
Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 4j (same phenyl group) and ’s 3,4-difluorophenyl. This may influence binding to hydrophobic pockets in microbial proteins or enzymes .
Crystallographic Insights :
Q & A
Basic: What synthetic methodologies are typically employed to prepare this compound?
Answer:
The synthesis involves coupling the thieno[2,3-d]pyrimidin-2-yl sulfanyl moiety with the N-(3-chloro-4-fluorophenyl)acetamide backbone. A common approach uses carbodiimide-based coupling reagents (e.g., EDC.HCl) in dichloromethane or DMF, with triethylamine as a base to activate the reaction. Post-synthetic purification often employs column chromatography followed by recrystallization from mixed solvents like dichloromethane/ethyl acetate (1:1) to obtain high-purity crystals .
Basic: What analytical techniques are critical for structural validation?
Answer:
Key techniques include:
- X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing folded conformations) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect rotational isomers.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
- IR spectroscopy to identify carbonyl (C=O) and sulfanyl (C-S) functional groups .
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected splitting in NMR or ambiguous mass fragments) often arise from rotational isomerism or impurities. Strategies include:
- Variable-temperature NMR to assess dynamic equilibria of rotational isomers.
- Crystallographic validation (via single-crystal X-ray diffraction) to unambiguously confirm molecular geometry .
- Comparative analysis with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify shared spectral patterns .
Advanced: What experimental design principles optimize synthetic yield and purity?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity (e.g., DMF vs. dichloromethane) to influence reaction kinetics.
- Temperature gradients (e.g., 0°C to room temperature) to control side reactions.
- Reagent stoichiometry (e.g., 1.2 equivalents of carbodiimide for efficient coupling).
Statistical modeling (e.g., ANOVA) identifies critical factors, while flow-chemistry setups enhance reproducibility by standardizing mixing and residence times .
Advanced: How does molecular conformation influence biological activity in related acetamide derivatives?
Answer:
Crystal packing and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize bioactive conformations. For example:
- In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, a dihedral angle of 65.2° between aromatic rings optimizes steric and electronic interactions with target proteins .
- Substituent orientation (e.g., methyl groups on the pyrimidine ring) modulates solubility and membrane permeability, affecting pharmacokinetics. Computational docking studies paired with crystallographic data can predict structure-activity relationships .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
Challenges include poor crystal growth due to:
- High molecular flexibility (e.g., rotation around the sulfanyl-acetamide bond).
- Solvent inclusion during recrystallization.
Solutions: - Use slow evaporation with mixed solvents (e.g., dichloromethane/ethyl acetate) to promote ordered lattice formation.
- Introduce seed crystals from structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to template nucleation .
Advanced: How can researchers validate the stability of the thieno[2,3-d]pyrimidin-4-one core under reaction conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
